molecular formula C11H17ClFNO B1449943 1-(4-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride CAS No. 1864056-53-0

1-(4-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride

Cat. No. B1449943
CAS RN: 1864056-53-0
M. Wt: 233.71 g/mol
InChI Key: SZJHOUQKCVRJPF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride, also known as 4-FPB, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 195.64 g/mol. 4-FPB is a member of the class of compounds known as phenylalkanones, which are aromatic compounds with an alkyl group attached to a phenyl ring. 4-FPB has been used in a variety of laboratory experiments due to its ability to act as a prodrug and its ability to interact with various enzymes, receptors, and other molecules.

Scientific Research Applications

Neuroscience

This compound has shown potential in neuroscience research, particularly in the study of N-type calcium channels . These channels are implicated in chronic and neuropathic pain, and inhibitors of these channels are sought after for pain management . The compound’s derivatives could serve as simplified analogs for more complex mimetics, offering a new avenue for the development of pain therapeutics.

Pharmacology

In pharmacology, the compound is used as a building block for creating molecules with potential therapeutic effects. It’s part of a class of compounds that have been explored for their anticancer properties . Specifically, derivatives of this compound have been studied for their selective inhibitory activity against various human cancer cell lines .

Biochemistry

Biochemists utilize this compound in the synthesis of complex molecules. It serves as a precursor in the creation of bioactive molecules with potential applications in drug discovery and development. The compound’s role in the synthesis of novel therapeutic agents is a key area of interest .

Medicinal Chemistry

In medicinal chemistry, the compound is involved in the synthesis of 2-aminothiazole derivatives , which are part of clinically applied anticancer drugs like dasatinib and alpelisib. These derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Analytical Chemistry

Analytical chemists may use this compound as a standard or reference in chromatographic methods to identify and quantify similar compounds in various samples. Its well-defined structure and properties make it suitable for such applications .

Organic Synthesis

The compound finds applications in organic synthesis, where it can be used to create functionalized aromatic compounds . These compounds are essential in the synthesis of materials with specific properties, such as improved thermal stability or flame resistance .

properties

IUPAC Name

1-(4-fluorophenoxy)-3-methylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO.ClH/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10;/h3-6,8,11H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJHOUQKCVRJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COC1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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